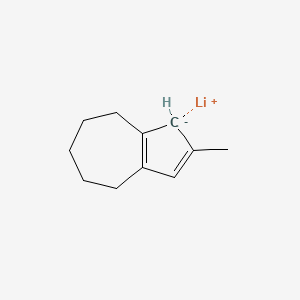
lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide is an organolithium compound that features a lithium atom bonded to a 2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide moiety. Organolithium compounds are known for their high reactivity and are widely used in organic synthesis as strong bases and nucleophiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide typically involves the reaction of 2-methyl-1,4,5,6,7,8-hexahydroazulene with a lithium reagent such as n-butyllithium or methyllithium in an aprotic solvent like hexane or diethyl ether . The reaction is usually carried out under an inert atmosphere to prevent the highly reactive organolithium compound from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors with precise control over temperature and atmosphere. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the exposure of the reactive intermediates to air and moisture .
Chemical Reactions Analysis
Types of Reactions
Lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form alcohols.
Deprotonation: Acts as a strong base to deprotonate weak acids.
Substitution: Can participate in substitution reactions where the lithium atom is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carbonyl compounds, alkyl halides, and other electrophiles. The reactions are typically carried out in aprotic solvents under an inert atmosphere to prevent side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions could yield a variety of organic compounds depending on the substituent introduced .
Scientific Research Applications
Lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Used in the preparation of novel materials with unique properties.
Mechanism of Action
The mechanism of action of lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide involves the formation of a highly reactive carbanion intermediate. This intermediate can then participate in various nucleophilic addition and substitution reactions. The lithium atom stabilizes the carbanion, allowing it to react with a wide range of electrophiles .
Comparison with Similar Compounds
Similar Compounds
Methyllithium: Another organolithium compound with similar reactivity but different structural features.
Lithium 2,2,6,6-tetramethylpiperidide: Used in similar deprotonation reactions but has a different steric profile.
Lithium 4,5-dicyano-2-(trifluoromethyl)imidazol-1-ide: Another organolithium compound with unique electronic properties.
Uniqueness
Lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide is unique due to its specific structural features, which confer distinct reactivity and selectivity in organic synthesis. Its ability to form stable carbanion intermediates makes it particularly useful in reactions requiring strong nucleophiles and bases .
Properties
CAS No. |
144507-03-9 |
|---|---|
Molecular Formula |
C11H15Li |
Molecular Weight |
154.2 g/mol |
IUPAC Name |
lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide |
InChI |
InChI=1S/C11H15.Li/c1-9-7-10-5-3-2-4-6-11(10)8-9;/h7-8H,2-6H2,1H3;/q-1;+1 |
InChI Key |
GORLLRXCHZMNOC-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=CC2=C([CH-]1)CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Diazonio-1-[(5S)-2,3-dioxo-5-phenylmorpholin-4-yl]ethen-1-olate](/img/structure/B12553774.png)
![Thieno[3,2-d][1,2,3]triazin-4(1H)-one](/img/structure/B12553777.png)
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-bromophenol](/img/structure/B12553783.png)
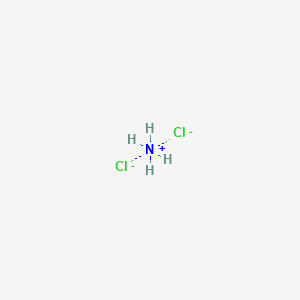
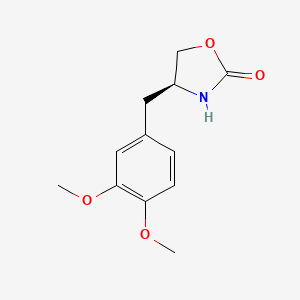
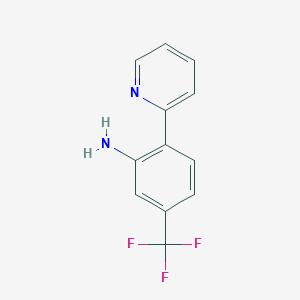

![8-Hydroxy-2-(2-hydroxypropyl)-3,9-dioxabicyclo[4.2.1]nonan-4-one](/img/structure/B12553816.png)
![2,2,3,3,4,4,5,5-Octafluoro-5-[(tridecafluorohexyl)oxy]pentan-1-amine](/img/structure/B12553822.png)
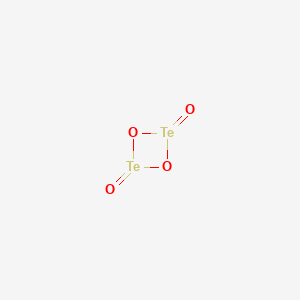
![(2S,2'S)-2,2'-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid (non-preferred name)](/img/structure/B12553833.png)
![Benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]-](/img/structure/B12553857.png)
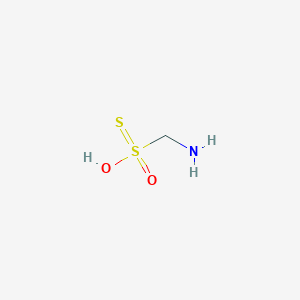
![(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole](/img/structure/B12553865.png)
